3-(dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide 3-(dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034383-76-9
VCID: VC4205702
InChI: InChI=1S/C14H17N3O4/c1-16(2)11-5-3-4-10(8-11)13(19)15-6-7-17-12(18)9-21-14(17)20/h3-5,8H,6-7,9H2,1-2H3,(H,15,19)
SMILES: CN(C)C1=CC=CC(=C1)C(=O)NCCN2C(=O)COC2=O
Molecular Formula: C14H17N3O4
Molecular Weight: 291.307

3-(dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide

CAS No.: 2034383-76-9

Cat. No.: VC4205702

Molecular Formula: C14H17N3O4

Molecular Weight: 291.307

* For research use only. Not for human or veterinary use.

3-(dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide - 2034383-76-9

Specification

CAS No. 2034383-76-9
Molecular Formula C14H17N3O4
Molecular Weight 291.307
IUPAC Name 3-(dimethylamino)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide
Standard InChI InChI=1S/C14H17N3O4/c1-16(2)11-5-3-4-10(8-11)13(19)15-6-7-17-12(18)9-21-14(17)20/h3-5,8H,6-7,9H2,1-2H3,(H,15,19)
Standard InChI Key YJKUHGAAYKVJRC-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC(=C1)C(=O)NCCN2C(=O)COC2=O

Introduction

Chemical Identity and Structural Features

Molecular Profile

The compound’s molecular formula is C₁₄H₁₇N₃O₄, with a molecular weight of 291.307 g/mol. Its IUPAC name, 3-(dimethylamino)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide, reflects the integration of three key functional groups:

  • A benzamide backbone substituted at the meta-position with a dimethylamino group.

  • A 2,4-dioxooxazolidine ring linked via an ethyl spacer to the benzamide’s nitrogen atom.

Table 1: Key Chemical Properties

PropertyValue
CAS Registry Number2034383-76-9
Molecular FormulaC₁₄H₁₇N₃O₄
Molecular Weight291.307 g/mol
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCCN2C(=O)COC2=O
InChI KeyYJKUHGAAYKVJRC-UHFFFAOYSA-N

The oxazolidinone ring, a known pharmacophore in antibiotics (e.g., linezolid), and the dimethylamino group, which enhances solubility and membrane permeability, position this compound as a versatile scaffold for drug development .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3-(dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide involves multi-step organic reactions:

  • Oxazolidinone Ring Formation: Cyclization of a precursor (e.g., 2-chloroethyl isocyanate) with a carbonyl source under basic conditions generates the 2,4-dioxooxazolidine core.

  • Benzamide Coupling: The ethylamine sidechain is introduced via nucleophilic substitution or amide coupling, followed by reaction with 3-(dimethylamino)benzoyl chloride.

Key challenges include maintaining regioselectivity during oxazolidinone formation and avoiding racemization at chiral centers. Microwave-assisted synthesis has been explored to enhance reaction efficiency .

Analytical Characterization

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra validate the presence of the dimethylamino group (δ ~2.8–3.1 ppm for N(CH₃)₂) and oxazolidinone carbonyls (δ ~170–175 ppm) .

  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 291.307 [M+H]⁺.

  • X-ray Crystallography: Limited data exist, but analogous oxazolidinones exhibit planar oxazolidinone rings and intramolecular hydrogen bonding .

Biological Activity and Mechanisms

Kinase Inhibition

The compound’s benzamide moiety resembles ATP-competitive kinase inhibitors. Preliminary studies suggest activity against tyrosine kinases (e.g., EGFR, VEGFR) via hydrogen bonding with the hinge region . Computational docking models indicate binding energies of −8.2 kcal/mol for EGFR, comparable to erlotinib .

Anti-Inflammatory Effects

The dimethylamino group may confer anti-inflammatory properties by suppressing NF-κB signaling. In murine macrophages, analogs reduced TNF-α production by 40–60% at 10 μM .

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